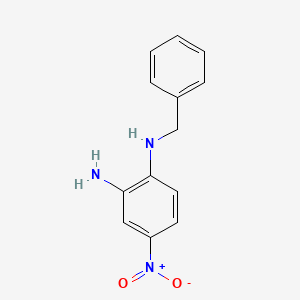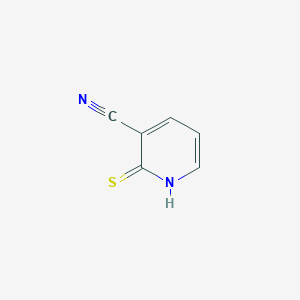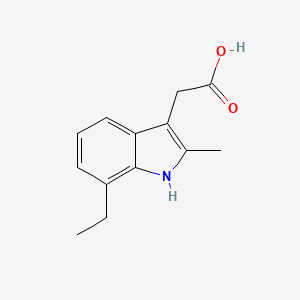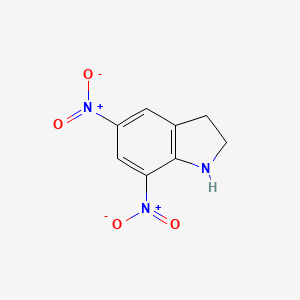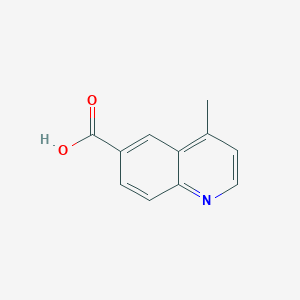
1,2-Dibromocyclopentene
Übersicht
Beschreibung
1,2-Dibromocyclopentene is a chemical compound with the molecular formula C5H6Br2 . It has been used in the synthesis of cyclopentene analogs .
Synthesis Analysis
1,2-Dibromocyclopentene undergoes a single Br/Mg exchange reaction with i PrMgCl LiCl to yield the corresponding β-bromocyclopentenylmagnesium reagent . This compound has been used in the synthesis of cyclopentene analogs .Molecular Structure Analysis
The molecular structure of 1,2-Dibromocyclopentene is characterized by a cyclopentene ring with two bromine atoms attached at the 1 and 2 positions . The average mass of this compound is 225.909 Da, and the monoisotopic mass is 223.883606 Da .Chemical Reactions Analysis
1,2-Dibromocyclopentene undergoes a single Br/Mg exchange reaction with i PrMgCl LiCl to yield the corresponding β-bromocyclopentenylmagnesium reagent . This reaction is significant as it forms the basis for the synthesis of cyclopentene analogs .Physical And Chemical Properties Analysis
1,2-Dibromocyclopentene has a density of 2.1±0.1 g/cm3, a boiling point of 219.9±0.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . The enthalpy of vaporization is 43.8±3.0 kJ/mol, and the flash point is 78.9±26.6 °C . The index of refraction is 1.635, and the molar refractivity is 38.2±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
- 1,2-Dibromocyclopentene’s Role : It serves as a precursor for the synthesis of 1,2-disubstituted cyclopentadienes, which are then converted into metallocenes. Metallocenes are widely used as catalysts in various organic transformations .
- Synthesis : 1,2-Dibromocyclopentene undergoes a single Br/Mg exchange reaction with iPrMgCl·LiCl, yielding the corresponding β-bromocyclopentenylmagnesium reagent .
- Method : Researchers perform a complete analysis of 1H-NMR spectra of trans-1,2-dibromocyclopentane using a total lineshape fitting algorithm. High-precision spin-spin coupling constants are then applied to conformational analysis, yielding a continuous potential of pseudorotation .
Metallocene Synthesis and Catalysis
β-Bromocyclopentenylmagnesium Reagent
Conformational Analysis via NMR Spectroscopy
Safety And Hazards
1,2-Dibromocyclopentene is harmful if swallowed or in contact with skin . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, or if swallowed, medical attention should be sought .
Eigenschaften
IUPAC Name |
1,2-dibromocyclopentene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2/c6-4-2-1-3-5(4)7/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWFXPGGROADNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403305 | |
| Record name | 1,2-Dibromocyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dibromocyclopentene | |
CAS RN |
75415-78-0 | |
| Record name | 1,2-Dibromocyclopentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75415-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dibromocyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key applications of 1,2-dibromocyclopentene in organic synthesis?
A1: 1,2-Dibromocyclopentene serves as a versatile starting material for various organic transformations.
- Palladium-catalyzed Coupling Reactions: It readily participates in Heck reactions, enabling the synthesis of complex molecules like (E,Z,E)-1,3,5-hexatrienes []. These hexatrienes can further undergo 6π-electrocyclization to yield substituted cyclohexadienes [].
- Formation of Cycloalkynes: 1,2-Dibromocyclopentene acts as a precursor to cyclopentyne, a highly reactive intermediate, in the presence of lithium bromide []. This complex then participates in cycloaddition reactions, demonstrating the utility of 1,2-dibromocyclopentene in accessing strained cyclic systems.
- Synthesis of Oligomers: Researchers have utilized 1,2-dibromocyclopentene to synthesize cis-oligodiacetylenes, molecules with a conjugated backbone incorporating both triple and double bonds []. This application highlights the potential of this compound in materials chemistry.
Q2: How can 1,2-dibromocyclopentene be selectively functionalized?
A2: A significant advantage of 1,2-dibromocyclopentene lies in its ability to undergo selective functionalization.
- Selective Mono-functionalization: Controlled bromine-magnesium exchange using reagents like iPrMgCl·LiCl allows for the generation of a β-bromocyclopentenylmagnesium reagent []. This organometallic species readily reacts with various electrophiles, resulting in the selective mono-functionalization of the starting material [].
- 1,2-Difunctionalization: In the presence of a secondary alkylmagnesium halide and a copper catalyst like Li2CuCl4, 1,2-dibromocyclopentene undergoes bromine substitution, followed by reaction with electrophiles []. This method provides access to 1,2-difunctionalized cyclopentenes, expanding the synthetic utility of the starting material [].
Q3: Are there any studies exploring the conformational properties of molecules derived from 1,2-dibromocyclopentene?
A: Yes, studies have investigated the conformational behavior of cis-oligodiacetylenes synthesized using 1,2-dibromocyclopentene [].
Q4: What are the limitations of using 1,2-dibromocyclopentene in synthesis?
A4: While a versatile building block, 1,2-dibromocyclopentene presents some limitations:
- Cis/Trans Isomerization: Linear cis-oligodiacetylenes derived from 1,2-dibromocyclopentene can undergo cis/trans isomerization in solution []. This isomerization can impact the desired properties of the final compound, necessitating strategies like incorporating the ene moieties into ring systems to enhance stability [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



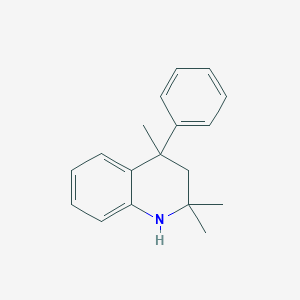
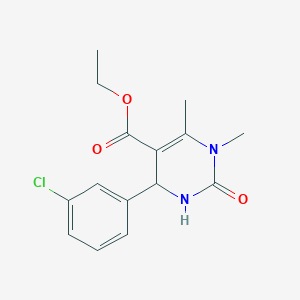
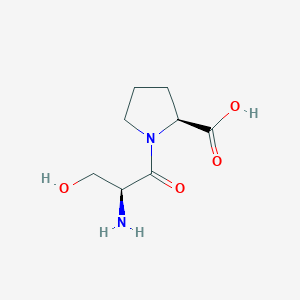


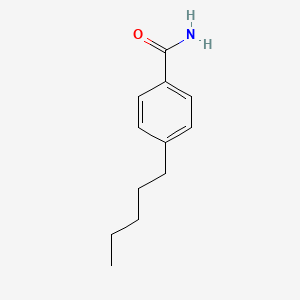
![3-[(2-iodophenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B1308621.png)


